molecular formula C11H15BrClNO B13253329 [(2-Bromo-5-chlorophenyl)methyl](1-methoxypropan-2-yl)amine

[(2-Bromo-5-chlorophenyl)methyl](1-methoxypropan-2-yl)amine

Cat. No.: B13253329
M. Wt: 292.60 g/mol
InChI Key: SOYXHBHAWYWKAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Bromo-5-chlorophenyl)methylamine is an organic compound with the molecular formula C11H15BrClNO. This compound is characterized by the presence of a bromine and chlorine atom attached to a phenyl ring, along with a methoxypropan-2-ylamine group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-5-chlorophenyl)methylamine typically involves a multi-step process. One common method includes the bromination and chlorination of a phenyl ring followed by the introduction of the methoxypropan-2-ylamine group. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to maximize yield and efficiency. The use of automated systems and precise control of reaction parameters is crucial to maintain product quality and consistency.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-5-chlorophenyl)methylamine undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

(2-Bromo-5-chlorophenyl)methylamine is utilized in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of biochemical pathways and enzyme interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Bromo-5-chlorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved often include signal transduction mechanisms and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    [(2-Bromo-5-chlorophenyl)(hydroxy)methyl]boronic acid: Shares a similar phenyl ring structure with bromine and chlorine substituents.

    Methyl 2-bromo-5-chlorobenzoate: Another compound with a bromine and chlorine-substituted phenyl ring.

Uniqueness

(2-Bromo-5-chlorophenyl)methylamine is unique due to the presence of the methoxypropan-2-ylamine group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific research applications and industrial uses.

Properties

Molecular Formula

C11H15BrClNO

Molecular Weight

292.60 g/mol

IUPAC Name

N-[(2-bromo-5-chlorophenyl)methyl]-1-methoxypropan-2-amine

InChI

InChI=1S/C11H15BrClNO/c1-8(7-15-2)14-6-9-5-10(13)3-4-11(9)12/h3-5,8,14H,6-7H2,1-2H3

InChI Key

SOYXHBHAWYWKAU-UHFFFAOYSA-N

Canonical SMILES

CC(COC)NCC1=C(C=CC(=C1)Cl)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.